(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Description
“(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate” is a chiral pyrrolidine derivative featuring a hydrazinecarbonyl (-CONHNH₂) group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The stereospecific (S)-configuration of the pyrrolidine ring makes it a critical intermediate in asymmetric synthesis, particularly for pharmaceuticals targeting central nervous system disorders and enzyme inhibitors . Its hydrazinecarbonyl moiety enables participation in condensation reactions (e.g., hydrazone formation) and metal coordination, which are pivotal in constructing heterocyclic scaffolds. Notably, CymitQuimica discontinued commercial production of this compound in 2025, likely due to challenges in large-scale synthesis or shifting industrial demand .
Properties
IUPAC Name |
tert-butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWGMUMFSVOZRT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434192 | |
| Record name | tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881310-04-9 | |
| Record name | tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
- Boc-L-Proline Methyl Ester Synthesis:
Boc-L-proline is esterified using methanol and an acid catalyst (e.g., HCl gas or sulfuric acid) to form Boc-L-proline methyl ester. This step ensures the carboxyl group is protected and activated for subsequent hydrazinolysis.
Hydrazinolysis to Form Hydrazide
- The Boc-L-proline methyl ester is reacted with hydrazine hydrate (NH2NH2·H2O) under controlled temperature (typically 0–25 °C) in an appropriate solvent such as ethanol or methanol.
- The reaction proceeds via nucleophilic attack of hydrazine on the ester carbonyl, replacing the methyl ester with a hydrazide group.
- Reaction time varies from several hours to overnight, depending on scale and conditions.
- The product is isolated by solvent removal and purification, often by recrystallization or chromatography.
Purification and Characterization
- Purification is commonly achieved by recrystallization from solvents like ethyl acetate or by preparative HPLC to ensure high purity (>97%).
- Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Boc-L-proline + MeOH + acid catalyst | Reflux, several hours | Boc-L-proline methyl ester | Esterification |
| 2 | Boc-L-proline methyl ester + hydrazine hydrate | 0–25 °C, ethanol, several hours | This compound | Hydrazinolysis |
| 3 | Purification | Recrystallization or chromatography | Pure hydrazide | Purity >97% |
Research Findings and Optimization
- Stereochemical Integrity: Maintaining the (S)-configuration is critical; mild reaction conditions prevent racemization.
- Yield and Purity: Optimized hydrazinolysis conditions yield the product in high purity (≥97%) and good yield (typically 70–85%).
- Solvent Choice: Polar protic solvents like ethanol or methanol facilitate hydrazinolysis and product solubility.
- Temperature Control: Lower temperatures reduce side reactions and racemization risks.
- Protecting Group Stability: The tert-butyl ester remains stable under hydrazinolysis conditions, allowing selective conversion of the ester to hydrazide without deprotection.
Comparative Notes on Related Compounds
- The preparation of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate follows a similar synthetic route but involves substitution at the 3-position of the pyrrolidine ring, which may require different regioselective strategies.
- The presence of the tert-butyl protecting group is common in these syntheses to protect the carboxyl function during hydrazinolysis and other transformations.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting material | Boc-L-proline methyl ester | Prepared via esterification of Boc-L-proline |
| Hydrazine source | Hydrazine hydrate (NH2NH2·H2O) | Used in slight excess |
| Solvent | Ethanol or methanol | Polar protic solvents preferred |
| Temperature | 0–25 °C | Controls racemization and side reactions |
| Reaction time | 4–24 hours | Depends on scale and conditions |
| Purification | Recrystallization or preparative HPLC | Achieves >97% purity |
| Yield | 70–85% | Optimized conditions |
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted pyrrolidine derivatives .
Scientific Research Applications
Anticancer Activity
(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate has been investigated for its potential anticancer properties. Studies have shown that hydrazine derivatives can exhibit cytotoxic effects on various cancer cell lines. The compound's structure allows it to interact with biological targets, potentially leading to the development of novel anticancer agents.
Antimicrobial Properties
Research indicates that hydrazine derivatives possess antimicrobial activity. The application of this compound in formulations aimed at combating bacterial infections is an area of ongoing exploration. Its efficacy against resistant strains could be significant in addressing public health challenges.
Building Block in Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable for synthesizing pharmaceuticals and agrochemicals.
Chiral Auxiliary
The chiral nature of this compound allows it to be used as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds, which are often necessary for pharmacological activity.
Case Studies
Mechanism of Action
The mechanism of action of (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compound A : (cis)-tert-butyl 3-ethyl-4-(2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarbonyl)pyrrolidine-1-carboxylate
- Stereochemistry: cis-configuration (vs. S-configuration in the target compound), altering spatial interactions in catalysis or binding. Reactivity: The tosyl group improves solubility in organic solvents, while the pyrrolopyrazine moiety enables cross-coupling reactions.
- Applications: Used in multistep syntheses of kinase inhibitors, as demonstrated in a 2022 patent where it underwent hydrogenolysis (Pd/C) and HCl-mediated deprotection .
Compound B : (S)-tert-butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate
- Key Differences: Functional Group: Replaces hydrazinecarbonyl with a 2-aminothiazole ring, introducing a heteroaromatic system with metal-chelating and hydrogen-bonding capabilities. Reactivity: The aminothiazole group participates in cycloaddition and nucleophilic substitution reactions, contrasting with the hydrazinecarbonyl’s condensation utility.
- Applications : Serves as a precursor for antibiotics and protease inhibitors due to thiazole’s prevalence in bioactive molecules .
Comparative Data Table
Research Findings and Implications
- Reactivity : The hydrazinecarbonyl group in the target compound facilitates nucleophilic attacks at the carbonyl carbon, enabling the formation of hydrazones for Schiff base syntheses. In contrast, Compound A’s tosyl-pyrrolopyrazine system enhances electrophilic aromatic substitution efficiency .
- Stereochemical Impact : The (S)-configuration in the target compound and Compound B ensures enantioselectivity in asymmetric catalysis, whereas Compound A’s cis-configuration optimizes steric alignment for binding pocket interactions .
- Industrial Viability : The discontinuation of the target compound highlights challenges in Boc-hydrazine derivatives’ stability under industrial conditions, prompting shifts toward analogues like Compound B .
Biological Activity
(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, with a molecular formula of CHNO and a molecular weight of 229.28 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyrrolidine ring, a hydrazinecarbonyl group, and a tert-butyl group.
Synthesis
The synthesis of this compound typically involves the reaction of Boc-L-Proline methyl ester with hydrazine hydrate under reflux conditions, yielding high purity and substantial yields (approximately 87%) . The synthetic route is crucial as it influences the compound's biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer therapy. Its mechanism of action is thought to involve the inhibition of specific enzymes or receptors that play critical roles in cellular proliferation and survival.
Anticancer Activity
Preliminary studies suggest that compounds with structural similarities to this compound can inhibit the activity of kinases and phosphatases linked to cancer progression. For instance, compounds derived from hydrazinecarbonyl structures have shown promising results in inhibiting cancer cell lines, including MCF-7 and A549, with IC values ranging from 0.57 µM to 5.85 µM .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
- Receptor Modulation : The compound could modulate receptor activity that influences cancer cell proliferation.
Case Studies
Several case studies have highlighted the potential of similar compounds:
- Study on Hydrazone Derivatives :
- Inhibition Studies :
Data Table: Biological Activity Summary
| Compound | Target Cell Line | IC Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | TBD | Enzyme inhibition |
| Hydrazone Derivative A | A549 | 3.0 | Enzyme inhibition |
| Hydrazone Derivative B | MCF-7 | <10 | Receptor modulation |
| CDK9 Inhibitor | Various | 0.63 - 1.32 | Kinase inhibition |
Q & A
Q. What are the established synthetic routes for (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, and what key intermediates are involved?
The synthesis typically starts from L-proline derivatives, leveraging tert-butyl-protected pyrrolidine scaffolds. For example, tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate is prepared in four steps from L-proline, with subsequent functionalization via hydrazine coupling . A common strategy involves:
Carboxyl activation : Using coupling agents like DIPEA and isobutyl chloroformate in CH₂Cl₂ to form mixed anhydrides, followed by hydrazine nucleophilic attack .
Protection/deprotection : Boc (tert-butoxycarbonyl) groups are critical for amine protection, ensuring regioselectivity during multi-step syntheses .
Purification : Flash chromatography (e.g., 0–100% EtOAc/hexane gradients) and recrystallization yield high-purity products .
Q. How is the stereochemical integrity of the pyrrolidine ring maintained during synthesis?
Chiral resolution or enantioselective catalysis ensures retention of the (S)-configuration. For example, starting from L-proline guarantees the correct stereochemistry at the pyrrolidine C2 position. Reaction conditions (e.g., low temperatures, inert atmospheres) minimize racemization during coupling steps .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. For example, tert-butyl protons resonate at ~1.4 ppm .
- HRMS : Validates molecular weight and functional group addition (e.g., hydrazinecarbonyl moiety) .
- IR : Carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ confirm carbamate and hydrazide groups .
- Chiral HPLC : Ensures enantiomeric excess (>98% ee) for asymmetric applications .
Advanced Research Questions
Q. How can reaction yields be optimized for the hydrazinecarbonyl coupling step?
Key factors include:
- Stoichiometry : Excess hydrazine (1.2–1.5 eq) drives the reaction to completion .
- Activation method : Mixed anhydrides (via isobutyl chloroformate) outperform carbodiimide-based couplings in minimizing side products .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydrazine, while CH₂Cl₂ reduces hydrolysis .
Yields typically range from 59–78%, with lower yields attributed to steric hindrance at the pyrrolidine C2 position .
Q. What are the applications of this compound in asymmetric catalysis or medicinal chemistry?
- Organocatalysis : The pyrrolidine-hydrazide scaffold serves as a bifunctional catalyst in Michael additions or aldol reactions, leveraging hydrogen-bonding interactions .
- Drug intermediates : Hydrazinecarbonyl groups are precursors for hydrazone-linked prodrugs or metal-chelating agents in anticancer studies .
- Peptide mimics : The Boc-protected amine enables incorporation into peptidomimetics for protease inhibition studies .
Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) affect reactivity and stability?
- Electron-withdrawing groups (e.g., bromine at C2) increase electrophilicity but reduce solubility, requiring DMF/THF mixtures for reactions .
- Steric bulk (e.g., tert-butyl groups) enhances stereochemical control but may slow coupling kinetics .
- Hydroxyethyl or methoxymethyl substituents improve water solubility for biological assays .
Q. What contradictions exist in reported synthetic methodologies, and how can they be resolved?
- Yield variability : Hydrogenation steps in report 78% yield, while similar steps in yield 60%. This discrepancy may arise from catalyst loading (Pd/C vs. PtO₂) or pressure conditions .
- Purification challenges : Hydrazine byproducts in require acidic/basic washes, whereas uses column chromatography. Combining both methods improves purity .
Q. What computational or mechanistic studies support the design of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
